molecular formula C16H23NO3 B4756875 1-(2,4-diethoxybenzoyl)piperidine

1-(2,4-diethoxybenzoyl)piperidine

Cat. No. B4756875
M. Wt: 277.36 g/mol
InChI Key: RHNQKQRJCHCXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-diethoxybenzoyl)piperidine, commonly known as DEP, is a synthetic compound that belongs to the family of piperidine-based compounds. DEP has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological activities.

Scientific Research Applications

DEP has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. DEP has also been studied for its potential as a neuroprotective agent and as a modulator of the immune system.

Mechanism of Action

The mechanism of action of DEP is not fully understood. However, it has been suggested that DEP may act by inhibiting the activity of certain enzymes or by interfering with the function of specific proteins in the cells.
Biochemical and Physiological Effects
DEP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the immune system. DEP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DEP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DEP is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, DEP has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DEP. One potential area of research is the development of DEP-based drugs for the treatment of cancer, fungal and bacterial infections, and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of DEP and its potential interactions with other compounds. Additionally, more research is needed to determine the optimal dosage and administration of DEP for different applications.
Conclusion
In conclusion, 1-(2,4-diethoxybenzoyl)piperidine is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. DEP exhibits a range of biological activities, including antitumor, antifungal, and antibacterial activities, and has potential as a neuroprotective agent and immune system modulator. Future research on DEP may lead to the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

(2,4-diethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-19-13-8-9-14(15(12-13)20-4-2)16(18)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNQKQRJCHCXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N2CCCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Diethoxyphenyl)(piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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